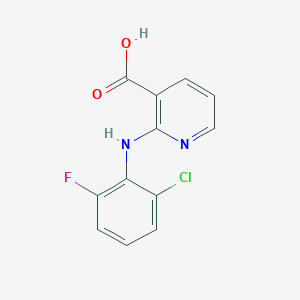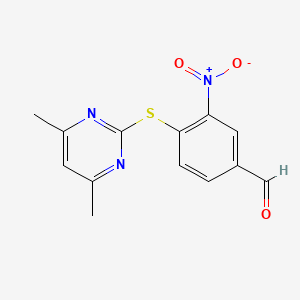![molecular formula C12H16ClN3O B2788876 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride CAS No. 1389310-41-1](/img/structure/B2788876.png)
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a synthetic organic compound with a unique molecular structure combining a pyrrolidinyl group with a tetrahydroquinazolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate:
The initial step involves the preparation of the pyrrolidinyl intermediate through a condensation reaction of an appropriate precursor such as pyrrolidine with a reactive carbonyl compound. This step often requires specific reaction conditions, such as controlled temperature and pH, to yield the desired chiral intermediate.
Cyclization to Tetrahydroquinazolinone:
The pyrrolidinyl intermediate undergoes cyclization with a suitable reagent, typically an isocyanate or a similar compound, leading to the formation of the tetrahydroquinazolinone ring system. This step is crucial for establishing the core structure of the target molecule.
Hydrochloride Salt Formation:
The final step involves the conversion of the free base form of the compound into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's stability and solubility, making it suitable for various applications.
Industrial Production Methods
Industrial-scale production of this compound may employ similar synthetic routes with optimized reaction conditions to ensure high yield and purity. Specialized equipment and techniques such as continuous flow reactors and crystallization processes may be utilized for large-scale manufacturing.
化学反応の分析
Types of Reactions
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation Reactions:
The compound can be oxidized to introduce new functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The major products formed from oxidation depend on the specific conditions and reagents used.
Reduction Reactions:
Reduction reactions can be employed to selectively reduce certain functional groups within the molecule. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions can lead to the formation of reduced derivatives with altered properties.
Substitution Reactions:
Substitution reactions involve the replacement of one functional group with another. Reagents such as alkyl halides, acid chlorides, and nucleophiles can be used to achieve these transformations, leading to the formation of new derivatives with modified functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acid chlorides, nucleophiles.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction can produce hydrogenated derivatives.
科学的研究の応用
Chemistry
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride serves as a valuable intermediate in organic synthesis, facilitating the preparation of complex molecules with diverse functional groups. Its unique structure allows for the development of new methodologies and the exploration of novel chemical reactions.
Biology
In biological research, this compound is used as a tool to study various biochemical pathways and cellular processes. Its ability to interact with specific molecular targets makes it a valuable probe for investigating the mechanisms of action of various biological systems.
Medicine
This compound has potential therapeutic applications due to its ability to modulate specific biological pathways. Research is ongoing to explore its use in the development of new drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound finds applications in the development of new materials, catalysts, and chemical processes. Its unique properties make it a valuable component in the design and optimization of various industrial products and processes.
作用機序
The mechanism of action of 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling proteins, leading to alterations in cellular processes and biological outcomes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in critical biochemical pathways, thereby modulating their activity and downstream effects.
Receptors: Interaction with cell surface receptors can trigger signaling cascades that influence various cellular functions, such as proliferation, differentiation, and apoptosis.
Signaling Proteins: By targeting key signaling proteins, the compound can alter intracellular signaling networks and impact various physiological processes.
類似化合物との比較
Similar Compounds
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazoline
3-[(3S)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one
3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness
Compared to similar compounds, 3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride stands out due to its specific combination of structural features and functional groups. This unique configuration imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2,(H,14,16);1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKVTVGEZSGNJ-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-(butan-2-ylsulfanyl)-4-butyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2788793.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)



![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)

![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788809.png)



![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)

